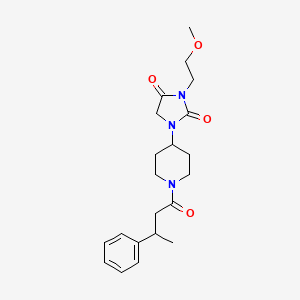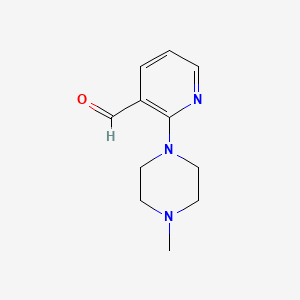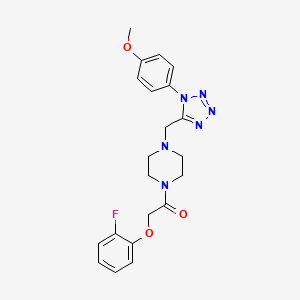![molecular formula C14H9Cl2F3N2O B2543307 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 213993-82-9](/img/structure/B2543307.png)
2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
説明
The compound "2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide" is a chemically synthesized molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds often involves the use of starting materials such as chiral amino acids or acetoacetamidopyridines, which are then subjected to various chemical reactions to introduce different substituents and achieve the desired molecular structure . For example, the synthesis of opioid kappa agonists involves the introduction of alkyl and aryl substituents at specific positions of the ethyl linking moiety, starting from chiral amino acids . Similarly, the reaction of acetoacetamidopyridines with phosgene leads to the formation of novel pyrido[1,2-a]pyrimidin-4-ones . These methods may be relevant to the synthesis of "2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide" by analogy.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of dihedral angles between different aromatic rings and the acetamide group, as well as various intra- and intermolecular hydrogen bonds that influence the crystal packing . For instance, the title compound in paper has a dihedral angle of 65.2° between the 4-chlorophenyl and 3,4-difluorophenyl rings. Such structural details are crucial for understanding the molecular conformation and potential reactivity of the compound.
Chemical Reactions Analysis
Acetamide derivatives can participate in a variety of chemical reactions, including hydrogen bonding and interactions with other molecules . These interactions can lead to the formation of complex molecular assemblies and affect the compound's reactivity and biological activity. For example, the presence of N-H...O hydrogen bonds and weak C-H...O interactions can lead to the formation of infinite chains or sheets in the crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and the nature of their substituents . The optical properties, such as UV-vis absorption, can exhibit solvatochromic effects depending on the polarity of the solvent . Additionally, vibrational spectroscopy can provide signatures that are indicative of the compound's structure and the effects of rehybridization and hyperconjugation .
科学的研究の応用
Synthesis and Development of Analogues for Therapeutic Applications The compound 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide, known for its applications in therapeutic contexts, has driven researchers to develop synthetic methodologies for its analogues due to their significant pharmacological potential. For instance, S-(+)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, marketed as (S)-clopidogrel, is one such analogue known for its potent antithrombotic and antiplatelet effects. The synthesis of these compounds is critical, given their commercial demand and pharmaceutical activities, prompting a detailed exploration of synthetic approaches and their pros and cons for better understanding and further development (Saeed et al., 2017).
Environmental Impact and Aquatic Toxicology Chlorophenols, which include derivatives of the given compound, are known to exhibit moderate toxic effects on mammalian and aquatic life. Their impact on the environment, particularly on aquatic ecosystems, has been a subject of extensive research. Studies have shown that while these compounds exhibit low persistence in environments with adapted microflora capable of biodegradation, they can exert considerable toxicity to fish upon long-term exposure. The complex interactions of these compounds with the environment, including their bioaccumulation potential and organoleptic effects, make understanding their impact crucial for environmental safety and regulation (Krijgsheld & Gen, 1986).
Treatment of Industrial Wastewater Another significant application of compounds related to 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide lies in the treatment of wastewater, particularly from pesticide industries. The complexity of such wastewater, containing a range of toxic pollutants, necessitates efficient treatment methodologies. Research in this area has highlighted the effectiveness of biological processes and granular activated carbon in treating high-strength wastewaters rich in recalcitrant compounds, suggesting the potential of these methods in creating high-quality effluents while addressing the challenges posed by the variety of compounds present in industrial wastewaters (Goodwin et al., 2018).
特性
IUPAC Name |
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-3-1-7(2-4-9)11(13(20)22)12-10(16)5-8(6-21-12)14(17,18)19/h1-6,11H,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZLDOICUYSEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2543225.png)

![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2543229.png)
![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)
![3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543231.png)

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2543236.png)
![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide](/img/structure/B2543240.png)
![4-{[2-(5-Chlorothiophen-2-yl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2543244.png)

